Cas no 102294-59-7 (N-(4-iodophenyl)methanesulfonamide)

N-(4-iodophenyl)methanesulfonamide is a sulfonamide derivative featuring an iodine substituent on the phenyl ring, enhancing its utility in organic synthesis and pharmaceutical applications. The iodine moiety provides a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, making it valuable in medicinal chemistry and material science. Its sulfonamide group contributes to stability and potential biological activity, often explored in drug discovery. The compound’s well-defined structure and high purity ensure reproducibility in research settings. Its compatibility with diverse reaction conditions further underscores its versatility as a building block in synthetic chemistry.
N-(4-iodophenyl)methanesulfonamide structure
102294-59-7 structure
Product Name:N-(4-iodophenyl)methanesulfonamide
CAS No:102294-59-7
MF:C7H8INO2S
MW:297.113392829895
CID:1132632
PubChem ID:836147
Update Time:2025-10-29

N-(4-iodophenyl)methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-iodophenyl)methanesulfonamide
    • Methanesulfonamide, N-(4-iodophenyl)-
    • N-(4-iodophenyl)-methanesulfonamide
    • ACMC-20m5az
    • CTK0D9135
    • N-(4-Iodophenyl)methanesulphonamide
    • Oprea1_254281
    • AC1LHDCI
    • SureCN478898
    • N-(4-iodo-phenyl)methanesulfonamide
    • N-(4-iodo-phenyl)-methanesulfonamide
    • SCHEMBL478898
    • DB-221373
    • AKOS000383784
    • G24439
    • EN300-5083664
    • SREMDYGUGILBIV-UHFFFAOYSA-N
    • N-(4-iodophenyl) methanesulphonamide
    • 102294-59-7
    • CS-0250429
    • DTXSID50356887
    • CEA29459
    • STL137342
    • Inchi: 1S/C7H8INO2S/c1-12(10,11)9-7-4-2-6(8)3-5-7/h2-5,9H,1H3
    • InChI Key: SREMDYGUGILBIV-UHFFFAOYSA-N
    • SMILES: IC1C=CC(=CC=1)NS(C)(=O)=O

Computed Properties

  • Exact Mass: 296.93164
  • Monoisotopic Mass: 296.93205g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 54.6Ų

Experimental Properties

  • Density: 1.954±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Slightly soluble (2.3 g/l) (25 º C),
  • PSA: 46.17
  • LogP: 2.81650

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Additional information on N-(4-iodophenyl)methanesulfonamide

N-(4-Iodophenyl)methanesulfonamide: A Comprehensive Overview

N-(4-iodophenyl)methanesulfonamide (CAS No. 102294-59-7) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This article provides a detailed exploration of its chemical structure, synthesis methods, biological activities, and recent advancements in its use as a potential therapeutic agent.

The chemical structure of N-(4-iodophenyl)methanesulfonamide consists of an iodinated phenyl group attached to a methanesulfonamide moiety. The presence of the iodine atom imparts unique properties to the molecule, making it a valuable scaffold for the development of new drugs. The methanesulfonamide group, on the other hand, is known for its ability to form hydrogen bonds and interact with biological targets, enhancing the compound's pharmacological profile.

Synthesis of N-(4-iodophenyl)methanesulfonamide can be achieved through various routes. One common method involves the reaction of 4-iodoaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction typically proceeds with high yield and purity, making it a preferred choice for large-scale production. Another approach involves the nucleophilic substitution of 4-iodobenzene with methanesulfonyl chloride followed by deprotection to yield the final product.

In terms of biological activities, N-(4-iodophenyl)methanesulfonamide has shown promise in several areas. Recent studies have highlighted its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, it has been reported to exhibit potent inhibitory activity against certain kinases, which are key regulators of cellular processes such as proliferation and apoptosis. This makes it a potential candidate for the treatment of cancers and other proliferative disorders.

Additionally, N-(4-iodophenyl)methanesulfonamide has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can effectively reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells. These findings suggest that the compound may have therapeutic potential in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Furthermore, research has explored the neuroprotective effects of N-(4-iodophenyl)methanesulfonamide. Studies have shown that it can protect neurons from oxidative stress and neurotoxicity induced by various agents, including glutamate and β-amyloid peptides. This property makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Recent advancements in drug delivery systems have also focused on improving the bioavailability and efficacy of N-(4-iodophenyl)methanesulfonamide. Nanoparticle-based delivery systems have been developed to enhance its solubility and stability, thereby improving its therapeutic index. These systems have shown promising results in preclinical studies, demonstrating enhanced drug delivery to target tissues and reduced systemic toxicity.

In conclusion, N-(4-iodophenyl)methanesulfonamide (CAS No. 102294-59-7) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, diverse biological activities, and recent advancements in drug delivery systems make it an exciting area of ongoing investigation. As research continues to uncover new applications and optimize its therapeutic properties, N-(4-iodophenyl)methanesulfonamide is poised to play a crucial role in the development of novel treatments for various diseases.

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